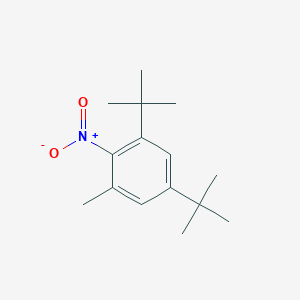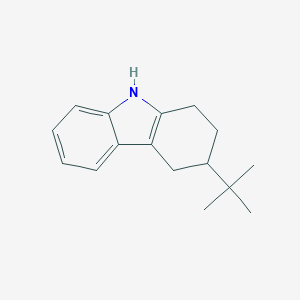
3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the molecular formula C17H21NO2 It is a derivative of carbazole, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of tert-butyl-substituted aniline derivatives, which undergo cyclization in the presence of acid catalysts. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions
3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the aromaticity and introduce hydrogen atoms at specific positions.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and manganese dioxide (MnO2).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation and alkylation reactions often use reagents like bromine (Br2) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-1-ones, while substitution reactions can introduce various alkyl or aryl groups .
科学研究应用
3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, altering the activity of proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3,6-Di-tert-butylcarbazole: Another carbazole derivative with similar structural features but different substituents.
1,2,3,4-Tetrahydrocarbazole: A simpler carbazole derivative without the tert-butyl group.
5,6,7,8-Tetrahydrocarbazole: Another variant with hydrogenation at different positions.
Uniqueness
3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific tert-butyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications .
属性
IUPAC Name |
3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N/c1-16(2,3)11-8-9-15-13(10-11)12-6-4-5-7-14(12)17-15/h4-7,11,17H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQFCGFAJBMHHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293282 |
Source


|
| Record name | 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22401-71-4 |
Source


|
| Record name | NSC88265 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
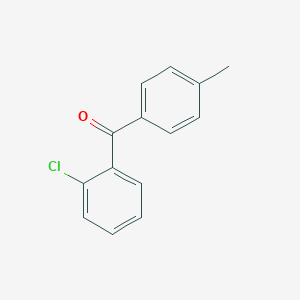
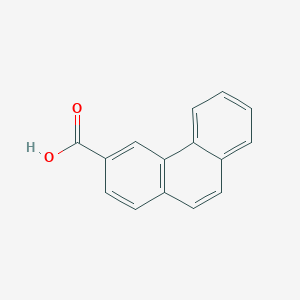
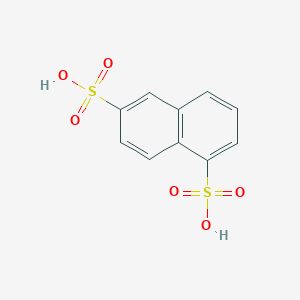
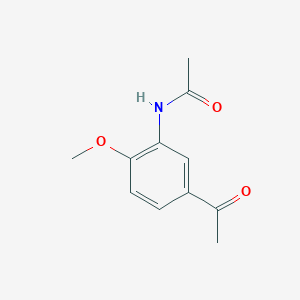
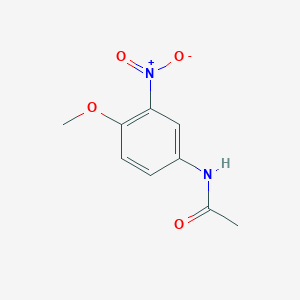
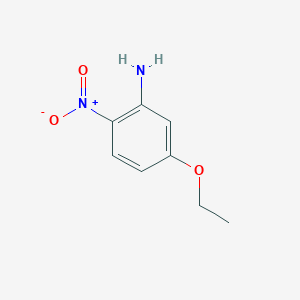
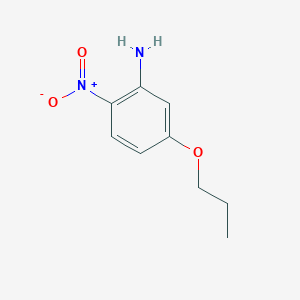
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)
![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
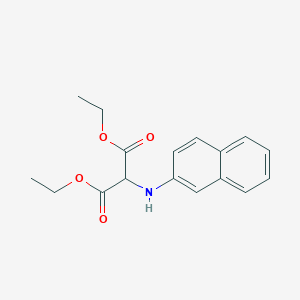
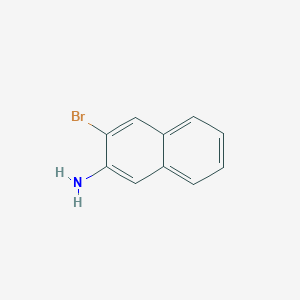
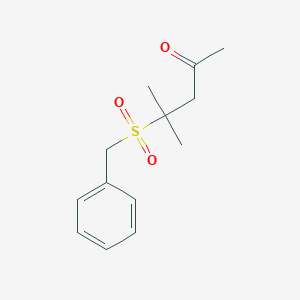
![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)
